molecular formula C15H19N3O3S2 B4846243 isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate

isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate

Cat. No. B4846243
M. Wt: 353.5 g/mol
InChI Key: QZNIBTATMGAOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate, also known as ITC, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. ITC is a member of the thiadiazole family, which is a class of compounds that have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. In

Mechanism of Action

The exact mechanism of action of isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate is not fully understood, but studies have suggested that it may act through various pathways. isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has been found to have a range of biochemical and physiological effects. Studies have suggested that it may reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have antimicrobial effects against a range of bacteria and fungi. In cancer cells, isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has been found to induce apoptosis and inhibit cell proliferation. Additionally, isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has been shown to have antithrombotic effects by inhibiting platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the advantages of isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate is that it has been found to exhibit a range of biological activities, making it a potentially useful compound for a variety of research applications. However, one limitation of isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate is that it may not be suitable for all types of experiments. For example, its potential cytotoxic effects may limit its use in certain cell-based assays.

Future Directions

There are several potential future directions for research on isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate. One area of interest is the development of isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate and its potential therapeutic applications. Other areas of future research could include the development of new synthesis methods for isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate and the investigation of its potential use in combination with other compounds. Overall, isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate is a promising compound with a range of potential applications in scientific research.

Scientific Research Applications

Isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has been widely studied for its potential biological and pharmacological properties. It has been found to exhibit a variety of activities, including anti-inflammatory, antimicrobial, anticancer, and antithrombotic effects. Studies have also suggested that isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate may have neuroprotective properties and could be used in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-methylpropyl N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-11(2)10-21-14(19)16-13-17-18-15(23-13)22-9-8-20-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNIBTATMGAOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NN=C(S1)SCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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